molecular formula C6H4BrNO B046077 5-Bromonicotinaldehyde CAS No. 113118-81-3

5-Bromonicotinaldehyde

Cat. No. B046077
M. Wt: 186.01 g/mol
InChI Key: NGUVGKAEOFPLDT-UHFFFAOYSA-N
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Description

5-Bromonicotinaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C6H4BrNO .


Molecular Structure Analysis

The molecular structure of 5-Bromonicotinaldehyde consists of a pyridine ring substituted at position 3 by a carboxamide group . The molecular weight is 186.01 g/mol .


Physical And Chemical Properties Analysis

5-Bromonicotinaldehyde has a density of 1.7±0.1 g/cm³, a boiling point of 251.1±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 38.8±0.3 cm³, and a molar volume of 110.5±3.0 cm³ . The compound has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

  • Synthesis of Functionalized Polyenic Compounds : 5-Bromonicotinaldehyde serves as a precursor in the synthesis of functionalized polyenic compounds, which are significant in organic chemistry and materials science (Soullez et al., 1995).

  • DNA Synthesis Studies : It has been used in the synthesis of nuclear and mitochondrial DNA in rat liver, playing a crucial role in biological and biochemical research (Gross & Rabinowitz, 1969).

  • Preparation of Heteroditopic Ligands : The compound is employed in the one-pot bromo- and chloro-methylation of 5-substituted salicylaldehydes for preparing heteroditopic ligands. These ligands are important in the binding of metal salts in organic and coordination chemistry (Wang et al., 2006).

  • Drug Discovery for Difficult Targets : Compounds including 5-Bromonicotinaldehyde can modulate novel and challenging target classes, aiding in drug discovery for difficult targets with large, flat, and groove-shaped binding sites (Doak et al., 2016).

  • Supramolecular Network Assembly : The 5-bromonicotinate moiety acts as a versatile building block in assembling supramolecular networks, particularly in coordination polymers, due to its tethered bromine atom (Gu et al., 2014).

  • Antibacterial Activity : 5-Bromonicotinaldehyde has shown excellent antibacterial activity, making it significant in medicinal chemistry and pharmaceutical research (Li, 2009).

  • Neural Stem Cell Differentiation : Exposure of neural stem cells to derivatives of this compound can lead to a loss of global DNA methylation and trigger glial differentiation. This application is particularly relevant in differentiation therapy for oncology (Schneider & d’Adda di Fagagna, 2012).

Safety And Hazards

5-Bromonicotinaldehyde may cause respiratory irritation, be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause an allergic skin reaction . It’s recommended to handle it with care and follow safety precautions .

properties

IUPAC Name

5-bromopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO/c7-6-1-5(4-9)2-8-3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUVGKAEOFPLDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382808
Record name 5-Bromonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-pyridinecarboxaldehyde

CAS RN

113118-81-3
Record name 5-Bromonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-pyridinecarboxaldehyde
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Synthesis routes and methods I

Procedure details

(5-Bromo-pyridin-3-yl)-methanol (1.13 g, 6.00 mmol) was dissolved in CHCI3 (40 mL) and treated with MnO2 (3.60 g). The reaction mixture was heated at reflux temperature for 3 h. The hot reaction mixture was filtered through a pad of diatomaceous earth and the filtrate was concentrated to yield the title compound (0.570 g, 51%).
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
Quantity
3.6 g
Type
catalyst
Reaction Step Two
Yield
51%

Synthesis routes and methods II

Procedure details

1.75 g of lithium aluminium hydride powder are suspended in 64 g of THF. A mixture of 5.9 g of ethyl acetate and 28 g of THF is subsequently added dropwise with cooling. After 30 minutes, this reaction mixture is added dropwise at 0° C. to 10° C. to a solution of 5.0 g of 5-bromopyridine-3-carboxylic acid morpholinamide from Example 3(a) in 30 g of THF (this corresponds to 150% excess of the reducing agent). After 1 hour, the reaction mixture is poured into 35 ml of 12% sulfuric acid, and the organic phase is evaporated to dryness. Recrystallisation from MTB ether and drying gives 1.91 g of product (=55.7% of theory). Melting point 95° C.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Name
Quantity
28 g
Type
solvent
Reaction Step Two
Name
5-bromopyridine-3-carboxylic acid morpholinamide
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
30 g
Type
solvent
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Four
Name
Quantity
64 g
Type
solvent
Reaction Step Five
Yield
55.7%

Synthesis routes and methods III

Procedure details

n-Butylmagnesium chloride (4.00 mmol) in 2.00M tetrahydrofuran solution (2.00 mL) was added to ice-cooled n-butyllithium (8.06 mmol) in 1.55M hexane (5.20 mL). The mixture was stirred at 0° C. for 15 minutes to give a suspension. The suspension was added to a mixture of toluene (15 mL) and tetrahydrofuran (10 mL) containing 2,5-dibromo-pyridine (2.37 g, 10.0 mmol) over a period of 10 minutes or more while keeping the temperature below 5° C. to give an orange solution. The solution was stirred at 0° C. for one hour, and N,N-dimethylformamide (1.0 mL, 13 mmol)was added thereto. The resultant suspension was stirred at room temperature for 30 minutes, and tetrahydrofuran (10 mL) was added, followed by further stirring at room temperature for 30 minutes. After addition of 1M aqueous acetic acid (20 mL) to the suspension, the organic phase was separated, and the aqueous phase was extracted with toluene (20 mL). The organic phase and the toluene extract were combined, washed with an aqueous sodium chloride saturated solution (15 mL), dried over magnesium sulfate and concentrated under reduced pressure to remove the solvent. The resultant residue was purified by flash column chromatography on silica gel in a developing solvent system of hexane-ethyl acetate (10:1, v/v) to give the title compound (1.062 g, 57% yield) as a colorless solid.
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
4 mmol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
8.06 mmol
Type
reactant
Reaction Step Four
Quantity
5.2 mL
Type
solvent
Reaction Step Four
Quantity
2.37 g
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
reactant
Reaction Step Six
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
10 mL
Type
solvent
Reaction Step Eight
Yield
57%

Synthesis routes and methods IV

Procedure details

To a solution of 3,5-dibromopyridine (1.0 eq.) in Et2O (0.1M) at −78° C. was added n-BuLi (1.05 eq.). The mixture was stirred for 30 min at −78° C. then DMF (3.0 eq.) was added. The final mixture was warmed to rt, stirred for 3 h, quenched using saturated aqueous NH4Cl and extracted with EtOAc (2×). The combined organic extracts were washed with brine, dried over MgSO4, filtered and concentrated. Flash chromatography (Hex:EtOAc; 4:1) afforded the title compound as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

4.5 g (21 mmol) of pyridinium chlorochromate are added at room temperature to a solution of 3 g (16 mmol) of (5-bromopyrid-3-yl)methanol in 70 ml of dichloromethane. After stirring for 1 hour, 70 ml of diethyl ether are added and the reaction medium is again stirred for 1 hour. The precipitate is filtered off through sodium sulfate and the filtrate is evaporated to dryness. The residue obtained is purified by chromatography on a column of silica eluted with a 7/3 heptane/ethyl acetate mixture. 1 g (35%) of 5-bromopyridine-3-carbaldehyde is obtained.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromonicotinaldehyde
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
45
Citations
CF Nutaitis, K Smith - Organic Preparations and Procedures …, 2007 - Taylor & Francis
… The pyridyne cyclization precursors 1 can be readily obtained from reductive amination of 5-bromonicotinaldehyde and the appropriate aromatic amine. Utilizing this methodology, …
Number of citations: 4 www.tandfonline.com
CF Nutaitis, ML Crawley… - Organic preparations and …, 1998 - Taylor & Francis
… of substituted anilines with 5bromonicotinaldehyde, has been developed, and is now reported. Acid-catalyzed condensation of 5-bromonicotinaldehyde and the requisite substituted …
Number of citations: 8 www.tandfonline.com
CF Nutaitis, M Brennan - Organic preparations and procedures …, 2004 - Taylor & Francis
… cyclization precursors were obtained from 5-bromonicotinaldehyde and the requisite aniline via … For example, it was envisioned that the combination of 5-bromonicotinaldehyde and an …
Number of citations: 4 www.tandfonline.com
TD Manz, SC Sivakumaren, FM Ferguson… - Journal of medicinal …, 2020 - ACS Publications
… The intermediate was synthesized after general procedure A, starting from 5-bromonicotinaldehyde (16) and (4-acetamidophenyl)boronic acid to yield a yellow oil (88%). MS (ESI) m/z …
Number of citations: 15 pubs.acs.org
Q Zhang, J Cao, Y Zhang, Z Bi, Q Feng, L Yu… - European Journal of …, 2023 - Elsevier
… Commercially available 5-bromonicotinaldehyde (1) or 4-bromonicotinaldehyde (2) or 2-bromonicotinaldehyde (3) or 3-bromoisonicotinaldehyde (4) or 5-bromonicotinic acid (9) was …
Number of citations: 2 www.sciencedirect.com
JPN Papillon, C Lou, AK Singh… - Journal of Medicinal …, 2015 - ACS Publications
… To a portion (1.00 g) in dioxane (40 mL) under N 2 were added 5-bromonicotinaldehyde (0.589 g, 3.17 mmol), aqueous 2 M potassium carbonate (4.75 mL, 9.50 mmol), and PS-Pd(PPh …
Number of citations: 36 pubs.acs.org
F Yang, LB Snyder, A Balakrishnan… - ACS Medicinal …, 2016 - ACS Publications
Positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5) are of interest due to their potential therapeutic utility in schizophrenia and other …
Number of citations: 28 pubs.acs.org
SV Athavale, A Simon, KN Houk… - Journal of the American …, 2020 - ACS Publications
… (6) Aldehydes 16, 17, and 18 were accessed by routes originating from 5- bromonicotinaldehyde (14) and involved the common intermediate 5-bromo-6- iodonicotinaldehyde (21) (…
Number of citations: 24 pubs.acs.org
AL Leivers, M Tallant, JB Shotwell… - Journal of medicinal …, 2014 - ACS Publications
… The reaction of 2-phenylacetonitrile and 2-amino-5-bromonicotinaldehyde with piperidine in dioxane at 100 C gave an incomplete reaction; however, the addition of solid sodium …
Number of citations: 75 pubs.acs.org
K Sander, T Gendron, KA Cybulska… - Journal of Medicinal …, 2021 - ACS Publications
… Condensation of 2 with 5-bromonicotinaldehyde in the presence of oxone gave the bromo-pyridine 4 in 73% yield. Subsequent Suzuki cross-coupling of 4 with the protected biaryl 5 (…
Number of citations: 17 pubs.acs.org

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